1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-10-13(23-11(2)17-10)14(20)19-7-4-12(5-8-19)24(21,22)15-16-6-9-18(15)3/h6,9,12H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZVPGUOUZTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium azide in a polar aprotic solvent
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
a) 4-(1H-Pyrazol-4-yl)piperidine (CAS 90261-90-6)
b) 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine (CAS 68844-77-9)
- Structure : Piperidine linked to benzimidazole and aryl groups.
- Bioactivity : This compound is a kinase inhibitor, leveraging the benzimidazole moiety for ATP-binding site interactions. The target compound’s thiazole and imidazole groups may offer distinct binding profiles compared to benzimidazole .
c) Piperidine,4-[4-(1,1-Dimethylethyl)phenyl]-1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl] (CHEMBL107412)
- Structure : Piperidine with isoxazolone and tert-butylphenyl substituents.
- Comparison : The isoxazolone group introduces a lactam-like hydrogen-bonding motif, contrasting with the thiazole’s sulfur atom in the target compound. Such structural differences influence solubility and metabolic stability .
Functional Group Contributions
| Compound | Key Functional Groups | Potential Advantages |
|---|---|---|
| Target Compound | Thiazole, imidazole sulfonyl | Enhanced binding diversity, metabolic resistance |
| 4-(1H-Pyrazol-4-yl)piperidine | Pyrazole | Moderate solubility, synthetic accessibility |
| Piperidine-isoxazolone derivative | Isoxazolone, tert-butylphenyl | High steric bulk, enzyme inhibition potential |
Research Findings and Challenges
- Synthetic Complexity : The sulfonyl-imidazole linkage in the target compound may require multi-step synthesis, as seen in analogous sulfonamide preparations .
Biological Activity
The compound 1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Imidazole ring : Often associated with biological activity due to its role in enzyme catalysis and interaction with biological macromolecules.
- Piperidine scaffold : Commonly found in many pharmaceuticals, contributing to the overall stability and bioactivity of the compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have demonstrated that thiazole derivatives possess significant anticancer properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance:
- Analogues with similar thiazole structures have shown IC50 values ranging from to against human glioblastoma cells .
- The compound's structural features may enhance its interaction with cancer-related proteins, potentially leading to apoptosis in tumor cells .
2. Antimicrobial Properties
Thiazoles are recognized for their antimicrobial activity. The specific compound under investigation may inhibit bacterial growth through mechanisms involving disruption of cellular processes or interference with metabolic pathways.
- For example, thiazole derivatives have been reported to exhibit bactericidal effects against Gram-positive and Gram-negative bacteria .
3. Anticonvulsant Effects
Research on related thiazole compounds has indicated anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels in the central nervous system (CNS).
- Specific thiazole derivatives have shown protective effects in animal models of seizures, suggesting that this compound could also have similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Thiazole Positioning : Substituents on the thiazole ring can significantly affect potency; for instance, methyl groups at specific positions enhance cytotoxicity .
- Imidazole Substitution : Variations in the imidazole ring can influence the compound's ability to interact with target proteins involved in cancer progression or microbial resistance .
Case Study 1: Anticancer Efficacy
A study investigated a series of thiazole-based compounds similar to our target compound. The findings revealed that compounds with a methyl group at the 4-position of the phenyl ring exhibited enhanced cytotoxicity against A431 cancer cells, with IC50 values lower than standard treatments like doxorubicin . This suggests that our compound may also exhibit potent anticancer effects.
Case Study 2: Antimicrobial Activity
Another study focused on thiazole derivatives' antimicrobial properties. Compounds were tested against various pathogens, revealing that those with strong electron-donating groups showed increased antibacterial activity. This insight supports further exploration of our target compound's potential as an antimicrobial agent .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 1-Methylimidazole-2-sulfonyl chloride, Et₃N, DCM, 0°C → RT | 65–70 | 90% |
| Carbonylation | 2,4-Dimethylthiazole-5-carboxylic acid, EDC, HOBt, DMF, 24h | 50–55 | 88% |
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) across enzymatic and cellular assays be systematically addressed?
Methodological Answer:
Discrepancies often arise from assay-specific conditions. Mitigate via:
Assay Standardization :
- Enzymatic Assays : Use recombinant target proteins (e.g., kinases) with ATP concentrations adjusted to physiological levels (1–2 mM) to avoid false inhibition .
- Cellular Assays : Normalize cell permeability by measuring intracellular compound levels via LC-MS/MS. Account for efflux pumps (e.g., P-gp) using inhibitors like verapamil .
Data Reconciliation :
- Apply multivariate analysis (e.g., PCA) to identify confounding variables (pH, serum proteins).
- Validate target engagement using CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .
Basic: What spectroscopic and computational techniques are optimal for structural elucidation?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve piperidine protons (δ 1.5–3.0 ppm) and sulfonyl/imidazole groups (δ 7.5–8.5 ppm). Assign stereochemistry via NOESY (nuclear Overhauser effect) .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₈H₂₂N₄O₃S₂: 414.12) to confirm molecular weight .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate IR spectra to cross-validate experimental peaks (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) guide the optimization of metabolic stability without compromising potency?
Methodological Answer:
- Metabolic Hotspots : Identify labile sites via microsomal stability assays (human liver microsomes, NADPH). For example, methyl groups on thiazole may reduce CYP3A4-mediated oxidation .
- SAR-Driven Modifications :
- In Silico Tools : Use Schrödinger’s QikProp to predict logP (target <3) and Metabolizer modules to flag susceptible motifs .
Basic: What in vitro assays are recommended for preliminary pharmacological profiling?
Methodological Answer:
- Target Inhibition : Kinase inhibition (e.g., EGFR, ALK) using fluorescence polarization (FP) assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ determination) with 72h exposure .
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF) .
Q. Table 2: Exemplar Pharmacological Data
| Assay | Condition | Result |
|---|---|---|
| EGFR Inhibition | 10 µM ATP, 1h incubation | IC₅₀ = 0.8 µM |
| HCT-116 Viability | 72h, 10 µM compound | 30% inhibition |
| Aqueous Solubility | PBS, 25°C | 12 µg/mL |
Advanced: What strategies resolve low crystallinity issues during X-ray diffraction studies?
Methodological Answer:
- Crystallization Optimization : Screen solvents (e.g., methanol/water, acetonitrile/toluene) via vapor diffusion. Add seed crystals from analogous compounds (e.g., piperidine-thiazole derivatives) .
- Alternative Techniques : If crystals remain elusive, use cryo-EM for low-resolution structural insights or pair distribution function (PDF) analysis for amorphous phase characterization .
Basic: How to validate synthetic intermediates without commercial reference standards?
Methodological Answer:
- Orthogonal Analytics : Combine ¹H NMR, LC-MS, and IR to confirm intermediate structures.
- Degradation Studies : Perform stress testing (heat, light, pH extremes) and monitor via TLC/HPLC for characteristic degradation products .
Advanced: What mechanistic insights can molecular dynamics (MD) simulations provide on target binding?
Methodological Answer:
- Simulation Parameters : Run 100-ns MD trajectories (AMBER force field) to assess binding pocket flexibility and hydrogen bond occupancy .
- Key Findings : For example, the sulfonyl group forms stable interactions with Lys123 of the target kinase, while the thiazole ring stabilizes hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
